
2',3'-Dideoxy-5-methylcytidine
概要
説明
2’,3’-Dideoxy-5-methylcytidine is a nucleoside analog that has garnered significant attention due to its potential antiviral properties. Structurally, it is related to other nucleoside analogs such as 3’-azido-3’-deoxythymidine and 2’,3’-dideoxycytidine. This compound has shown promise as a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) in vitro .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-5-methylcytidine typically involves the selective removal of hydroxyl groups from the ribose moiety of cytidine. This can be achieved through various chemical reactions, including the use of protective groups and subsequent deprotection steps. One common method involves the use of silyl protecting groups followed by desilylation under acidic conditions .
Industrial Production Methods: Industrial production of 2’,3’-Dideoxy-5-methylcytidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and reproducibility .
化学反応の分析
Radical-Induced Reactions
DDMC participates in radical-mediated pathways under oxidative conditions. ESR studies reveal two primary reaction pathways for its cation radical (DDMC- ⁺):
Table 1: Radical reaction pathways of DDMC- ⁺
Key findings:
-
Thermal reactions favor allylic radical formation via C5-methyl deprotonation .
-
Photoexcited states induce C3′ radical formation, independent of 3′-OH presence . Computational studies confirm charge transfer from the base to the sugar moiety in excited states .
Phosphorylation and Enzymatic Interactions
DDMC derivatives act as chain-terminating agents in viral reverse transcriptase inhibition:
Table 2: Enzymatic interactions of phosphorylated DDMC
Mechanistic insights:
-
Phosphorylation to DDMC 5′-triphosphate enables competitive binding to dTTP sites on HIV-1 reverse transcriptase .
-
Enzymes cannot incorporate DDMC into DNA strands due to the lack of 3′-OH, leading to chain termination .
Synthetic Modifications
DDMC serves as a precursor for structurally modified nucleoside analogs:
Cyanoethyl Protection
H-phosphonates are stabilized via cyanoethyl protection for oligonucleotide synthesis:
textDDMC H-phosphonate + Cyanoethanol → Cyanoethyl-DDMC phosphonamidite (Purity: >97%)
Applications:
Stability and Degradation Pathways
DDMC undergoes pH-dependent hydrolysis:
-
Acidic conditions (pH <3): Cleavage of glycosidic bond → free 5-methylcytosine .
-
Alkaline conditions (pH >10): Degradation via β-elimination at the sugar moiety .
Metabolic Activation
In vivo studies in rats demonstrate:
科学的研究の応用
Target and Mode of Action
AzddMeC targets the viral reverse transcriptase, competing with the natural substrate deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA chain. Once incorporated, the absence of a 3'-hydroxyl group in AzddMeC terminates DNA chain elongation, effectively halting viral replication .
Biochemical Pathways
The compound influences several biochemical pathways involved in viral replication. By inhibiting reverse transcriptase, AzddMeC prevents the conversion of viral RNA into DNA, a critical step in the life cycle of retroviruses. This action leads to a reduction in viral load in infected cells .
Pharmacokinetics
AzddMeC exhibits a biexponential decline in serum concentrations, with pharmacokinetic studies indicating a half-life of approximately 2.7 hours in rats and around 1.52 to 1.74 hours in rhesus monkeys . Its oral bioavailability is about 21%, highlighting its potential for therapeutic use.
Antiviral Research
AzddMeC is primarily investigated for its antiviral properties against HIV-1. Studies have shown it to be a potent inhibitor with an effective concentration (EC50) as low as 0.006 µM in human macrophages . It has also shown effectiveness against HIV-2 and limited activity against other viruses like the Friend murine virus .
Cellular Studies
The compound is utilized to study its effects on cellular processes, including gene expression and apoptosis. It has been shown to influence cell signaling pathways and cellular metabolism, which can provide insights into HIV pathogenesis and potential therapeutic strategies.
Synthesis of Nucleoside Analogs
In chemistry, AzddMeC serves as a building block for synthesizing more complex nucleoside analogs. Its unique structure allows researchers to explore modifications that may enhance antiviral efficacy or reduce toxicity.
Quality Control Reference
In pharmaceutical development, AzddMeC is used as a reference compound in quality control processes for antiviral drug formulations, ensuring consistency and efficacy in therapeutic applications.
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Antiviral Research | Inhibition of HIV-1 replication | EC50 = 0.006 µM in macrophages |
Cellular Studies | Effects on gene expression and apoptosis | Alters cell signaling and metabolism |
Synthesis of Nucleosides | Building block for complex nucleoside analogs | Facilitates exploration of modified structures |
Quality Control Reference | Used in pharmaceutical quality assurance | Ensures consistency in antiviral formulations |
Case Study 1: Antiviral Efficacy
In a study examining the efficacy of AzddMeC against HIV-1, researchers found that it significantly reduced viral replication in human lymphocytes with minimal cytotoxicity compared to AZT. The compound's selective inhibition was attributed to its higher affinity for reverse transcriptase over cellular polymerases .
Case Study 2: Pharmacokinetics
A pharmacokinetic study conducted on rhesus monkeys revealed that AzddMeC had a mean half-life of approximately 1.52 hours after intravenous administration. The study highlighted its potential for oral bioavailability and its metabolic pathway involving deamination processes that differentiate it from other nucleoside analogs like AZT .
Case Study 3: Cellular Impact
Research exploring the cellular effects of AzddMeC indicated that it not only inhibits viral replication but also affects cellular gene expression related to apoptosis and cell cycle regulation. This dual action may provide insights into developing combination therapies for HIV treatment .
作用機序
The mechanism of action of 2’,3’-Dideoxy-5-methylcytidine involves its incorporation into viral DNA by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral replication is a key factor in its antiviral activity. The compound targets the reverse transcriptase enzyme, which is essential for the replication of retroviruses such as HIV-1 .
類似化合物との比較
2’,3’-Dideoxy-5-methylcytidine is unique in its structure and function compared to other nucleoside analogs. Similar compounds include:
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with potent anti-HIV activity.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog used in the treatment of HIV.
2’,3’-Dideoxyinosine (ddI): An antiviral nucleoside analog with a similar mechanism of action
The uniqueness of 2’,3’-Dideoxy-5-methylcytidine lies in its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in antiviral research and therapy .
生物活性
2',3'-Dideoxy-5-methylcytidine (dd5mC) is a nucleoside analogue that has garnered attention for its biological activity, particularly in the context of viral replication inhibition. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.
Target of Action
The primary target of dd5mC is the virus-encoded reverse transcriptase (RT) , an enzyme crucial for the replication of retroviruses such as HIV. By inhibiting this enzyme, dd5mC effectively disrupts the conversion of viral RNA into DNA, a critical step in the viral life cycle.
Mode of Action
Upon administration, dd5mC undergoes phosphorylation to form its active triphosphate derivative. This active form competes with deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain. Notably, dd5mC acts as a chain terminator due to the absence of a 3'-hydroxyl group, preventing further elongation of the DNA strand and thereby halting viral replication .
Pharmacokinetics
The pharmacokinetic profile of dd5mC reveals a rapid decline in serum concentrations following administration, typically exhibiting a biexponential decay pattern. This behavior is crucial for understanding dosing regimens in therapeutic contexts.
Cellular Effects
Research indicates that dd5mC significantly impacts cellular processes beyond viral inhibition. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In HIV-infected cells, treatment with dd5mC leads to a marked reduction in viral load and alters the expression of genes involved in cell cycle regulation and apoptosis .
Dosage Effects in Animal Models
Dosage studies in animal models have demonstrated that lower doses of dd5mC effectively inhibit viral replication without significant toxicity. Conversely, higher doses can induce toxic effects such as cellular DNA damage and apoptosis. This dose-dependent response highlights the importance of careful dosing in potential therapeutic applications .
Summary of Research Findings
A review of various studies provides insights into the efficacy and safety profile of dd5mC:
Case Studies
- HIV Replication Inhibition : In vitro studies have shown that dd5mC significantly reduces HIV replication rates in human lymphocytes and macrophages. One study reported over 90% inhibition at optimal concentrations.
- Cell Cycle Regulation : A case study involving human leukemia cells demonstrated that treatment with dd5mC altered gene expression profiles associated with apoptosis and proliferation, suggesting potential applications beyond antiviral therapy.
特性
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6-4-13(10(15)12-9(6)11)8-3-2-7(5-14)16-8/h4,7-8,14H,2-3,5H2,1H3,(H2,11,12,15)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQYNXFGVRUFNP-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CCC(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910225 | |
Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107036-56-6 | |
Record name | 2',3'-Dideoxy-5-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2',3'-dideoxy-5-methylcytidine (AzddMeC) against viruses like HIV and HBV?
A1: AzddMeC is a nucleoside analog that acts as a potent and selective inhibitor of viral reverse transcriptase. [, ] It does this by competing with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. [] Once incorporated, AzddMeC's 3'-azido group prevents further DNA chain elongation, effectively halting viral replication. [, ] This mechanism is similar to other nucleoside reverse transcriptase inhibitors (NRTIs) like AZT (3'-azido-3'-deoxythymidine).
Q2: Is AzddMeC effective against different HIV strains?
A3: Research suggests that AzddMeC shows effectiveness against both HIV-1 and HIV-2 in lymphocytes. [] In fact, its activity in HIV-infected macrophages (EC50 of 0.006 μM) surpasses that in lymphocytes (EC50 of 0.09 μM), highlighting its potential for treating reservoirs of infection. []
Q3: Does AzddMeC show activity against other viruses besides HIV?
A4: Yes, AzddMeC exhibits antiviral activity against Hepatitis B virus (HBV). [, ] It demonstrates potent inhibition of HBV DNA polymerase, the enzyme responsible for viral DNA replication. [] This suggests potential for AzddMeC as a therapeutic agent for HBV infection.
Q4: What are the potential advantages of AzddMeC over other nucleoside analogs?
A5: AzddMeC displays high selectivity for viral reverse transcriptase compared to cellular DNA polymerases, suggesting a favorable toxicity profile. [, ] It shows significantly lower toxicity to human cells compared to AZT, particularly in bone marrow cells. [] This selectivity profile indicates a potential for reduced side effects compared to some existing antiviral therapies.
Q5: Are there concerns about the development of resistance to AzddMeC?
A6: While initial studies are promising, the potential for viral resistance to any antiviral drug, including AzddMeC, is a valid concern. Research utilizing HIV-infected human cells has shown that prolonged exposure to L-nucleoside analogs, which share structural similarities with AzddMeC, leads to the selection of specific mutations in the viral reverse transcriptase gene. [] This highlights the importance of ongoing monitoring for resistance development and the potential need for combination therapies to suppress viral escape.
Q6: What are the future research directions for AzddMeC?
A7: Further investigations are needed to fully elucidate the long-term efficacy and safety profile of AzddMeC. Preclinical studies in animal models will be crucial to determine appropriate dosing regimens and evaluate potential toxicity. [] Ultimately, clinical trials in humans are necessary to confirm the therapeutic benefits and safety of AzddMeC for treating HIV and HBV infections. Additional research focusing on resistance development, potential drug interactions, and optimization of drug delivery strategies will be vital for maximizing its therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。